molecular formula C5H10O2 B153257 Ethyl propionate CAS No. 105-37-3

Ethyl propionate

Cat. No. B153257
CAS RN: 105-37-3
M. Wt: 102.13 g/mol
InChI Key: FKRCODPIKNYEAC-UHFFFAOYSA-N
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Description

Ethyl propionate, a model for fatty acid ethyl esters, is used as first-generation biodiesel and has been the subject of various studies due to its relevance in atmospheric chemistry and potential industrial applications . It is an ester formed from the reaction of ethanol and propionic acid and is known for its pleasant odor, commonly used in fragrances and flavorings.

Synthesis Analysis

Several methods have been explored for synthesizing ethyl propionate and related compounds. One approach involves the stereoselective condensation between ethyl propionate and aldehydes to produce ethyl 2-methyl-3-hydroxy carboxylates . Another method includes the hydroesterification of ethylene to methyl propionate using a palladium catalyst . Additionally, the carboxylation of ethylene with carbon dioxide has been shown to yield ethyl propionate among other products . Synthesis from L-tyrosine has also been reported, leading to ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl) propionate . Furthermore, the synthesis of chain transfer agents like O-ethyl xanthate ethyl propionate for polymerization processes has been documented .

Molecular Structure Analysis

The molecular structure of ethyl propionate consists of an ethyl group (C2H5) and a propionate group (C2H5COO). The compound's structure allows for various reactions at different sites, as seen in the atmospheric chemistry studies where hydrogen abstraction by chlorine atoms occurs at different positions within the molecule .

Chemical Reactions Analysis

Ethyl propionate undergoes various chemical reactions, including oxidation and hydroesterification. In atmospheric chemistry, it reacts with chlorine and hydroxyl radicals, leading to products like ethyl pyruvate, propionic acid, and formaldehyde . The compound's reactivity with radicals has been further explored using quantum mechanical calculations to understand the reaction mechanisms . In catalytic processes, ethyl propionate can be formed through reactions involving ethylene, carbon dioxide, and other reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl propionate have been studied, particularly in the context of its atmospheric reactivity. The rate constants for its reactions with chlorine and hydroxyl radicals have been determined, and the product yields from these reactions have been quantified . The compound's behavior under various temperatures and pressures has also been investigated to understand its stability and reactivity in different environmental conditions .

Scientific Research Applications

Atmospheric Chemistry Ethyl propionate is studied for its role in atmospheric chemistry, particularly as a model for fatty acid ethyl esters used in biodiesel. Its reaction with chlorine atoms and OH radicals, as well as product yields from these reactions, are of interest. Theoretical calculations have been used to investigate its interaction with OH radicals, emphasizing its significance in environmental chemistry (Andersen et al., 2012).

Herbicide Residue Analysis Ethyl propionate has been involved in studies analyzing the residues of quizalofop ethyl, a herbicide, in agricultural contexts. These studies assess the safety and environmental impact of herbicide use in crops like black gram (Mandal et al., 2013).

Chemical Synthesis and Reactions It is used in the study of stereoselection in chemical reactions, specifically in the condensation between ethyl propionate and aldehydes, providing insights into the production of certain carboxylates (Chan et al., 1979). Moreover, its behavior under high-pressure conditions has been investigated, revealing insights into molecular structures and interactions (Gajda & Katrusiak, 2007).

Esterification Studies Ethyl propionate is a subject in esterification research, particularly in studies exploring the reaction of propionic acid with ethyl alcohol under various conditions like microwave dielectric heating (Toukoniitty et al., 2005).

Microbial Studies Research has also been conducted to understand the impact of ethyl propionate on indigenous poultry feed microflora, with a focus on its effectiveness in reducing fungal contamination (Ha et al., 1997).

Photochemical Studies Photochemical reactions involving ethyl propionate, particularly its interaction with ultraviolet light and the resultant production of various chemical compounds, have been examined (Pacansky & Coufal, 1979).

Catalysis Research In catalysis, ethyl propionate is involved in the synthesis of propionic acid through the carboxylation of ethylene with carbon dioxide, highlighting its role in chemical production processes (Lapidus et al., 1978).

Stability in Preservation Its stability in the presence of various preservatives has been studied, particularly concerning its interaction with compounds like ethyl glucuronide and ethyl sulphate in urine samples (Thierauf et al., 2008).

Safety And Hazards

While Ethyl Propionate is generally considered safe for use in the food and beverage industry and has a low toxicity level to humans and animals, exposure should still be minimized. High concentrations of vapors can cause irritation to the eyes, skin, and respiratory tract. Moreover, prolonged contact with the skin can lead to dermatitis . It is classified as a flammable liquid, Category 2 .

Future Directions

The global market size of Ethyl Propionate is expected to grow up to 2028 . It finds widespread use in various fields due to its physical and chemical properties. A few prominent areas of application include the food and beverage industry, perfumery, the pharmaceutical industry, pesticide manufacturing, and the chemical industry .

properties

IUPAC Name

ethyl propanoate
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InChI

InChI=1S/C5H10O2/c1-3-5(6)7-4-2/h3-4H2,1-2H3
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InChI Key

FKRCODPIKNYEAC-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OCC
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Molecular Formula

C5H10O2
Record name ETHYL PROPIONATE
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DSSTOX Substance ID

DTXSID1040110
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Molecular Weight

102.13 g/mol
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Physical Description

Ethyl propionate appears as a clear colorless liquid with a pineapple-like odor. Flash point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Colorless liquid with a fruity odor; [Merck Index], Liquid, Colourless liquid with a fruity, rum-like, ethereal odour
Record name ETHYL PROPIONATE
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Boiling Point

210 °F at 760 mmHg (USCG, 1999), 99.2 °C, 98.00 to 100.00 °C. @ 760.00 mm Hg
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Flash Point

54 °F (USCG, 1999), 12 °C (CLOSED CUP)
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Solubility

SOLUBLE IN MOST ORGANIC SOLVENTS, Soluble in alcohol and ether, Miscible in ethanol and ethyl ether; soluble in acetone, In water, 19,200 mg/l @ 25 °C, 19.2 mg/mL at 20 °C, Soluble in most fixed oils and propylene glycol, soluble in water (1ml in 42ml)
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Density

0.891 (USCG, 1999) - Less dense than water; will float, 0.8917 @ 20 °C/4 °C, 0.886-0.889
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Vapor Density

3.52 (Air=1)
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Vapor Pressure

35.9 [mmHg], Vapor pressure: 40 mm Hg @ 27.2 °C, 35.8 mm Hg @ 25 °C
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Product Name

Ethyl propionate

Color/Form

Colorless liquid, Water-white liquid

CAS RN

105-37-3
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Melting Point

-99 °F (USCG, 1999), -73.9 °C, -73 °C
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Synthesis routes and methods I

Procedure details

In a three-necked 250 ml flask equipped with a magnetic stirrer and a reflux condenser were introduced 31 g of 2-pentyl cyclopentanone (0.2 mole), 31 g of anhydrous ethyl propionate, and 0.048 g (1 mol %) of anhydrous lithium hydroxide. The mixture was brought to reflux at ca. 100° C. Then 57.5 g (0.22 mole) of an anhydrous 13% w/w hydrogen peroxide solution in ethyl propionate, obtained from extraction of a 70% aqueous H2O2 solution by ethyl propionate, were slowly added over 4 h in the reactor while maintaining the reflux 2 h after the end of the introduction. The reaction mixture was then washed with 10% water to remove the non converted H202, and finally distilled to recover the solvent.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
70%

Synthesis routes and methods II

Procedure details

Absolute ethanol (78.43 g.) and cobaltous trifluoroacetate tetrahydrate (4.30 g.) were charged to a 300 ml. autoclave system as described in Examples 3-7. The autoclave was pressurized to 3000 psig with a 1:1 mole ratio mixture of hydrogen and carbon monoxide at room temperature and then heated to 190° C. At 190° C. the pressure was brought to 5000 psigg with the same gas mixture and the reaction was carried out under these conditions for four hours. After cooling to room temperature the mixture was vented and the liquid product mixture removed from the autoclave. A total weight of 86.79 g. of product was obtained or a yield of 82.49 g. of volatiles. The volatile product mixture was analyzed via gas chromatography using the procedure described in Examples 3-7. The run had an ethanol conversion of 14% and produced water (6.1 g.), propionaldehyde (0.7 g.), n-propanol (3.7 g.), ethyl propionate (0.1 g.) and a total weight of unknown compounds (3.6 g.).
Quantity
78.43 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous trifluoroacetate tetrahydrate
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.1 g
Type
reactant
Reaction Step Four
Quantity
3.7 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution containing 8 ml of benzene, 0.02 mmol of [η6-C6H6—Ru(H2O)3](F3CSO3)2 and 5 mmol of ethyl acrylate in a Fisher-Porter glass reactor was pressurized with 1 atm CO and 7.1 atm of inert gas (e.g., Argon or N2) and heated to 180° C. with stirring for 48 hours. GC analysis revealed formation of 1.1 mmol (E)-ethyl cinnamate (22% yield, 55 TON) and 1.3 mmol ethyl propanoate (26% yield, 65 TON).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[η6-C6H6—Ru(H2O)3](F3CSO3)2
Quantity
0.02 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
26%

Synthesis routes and methods IV

Procedure details

The crude alcohol product typically will further comprise unreacted acetic acid and unreacted higher acid, depending on conversion, for example, in an amount of less than 90 wt. %, e.g., less than 80 wt. % or less than 70 wt. %. In terms of ranges, the unreacted acetic acid and unreacted higher acid is optionally present in amounts from 0 to 90 wt. %, e.g., from 5 wt. % to 80 wt. %, from 15 wt. % to 70 wt. %, from 20 wt. % to 70 wt. % or from 25 wt. % to 65 wt. %. Where acetone is included as a reactant, the crude alcohol product may comprise from 0.01 wt. % to 10 wt. % isopropanol, e.g., from 0.1 wt. % to 10 wt %, from 1 wt. % to 9 wt. % or from 3 wt. % to 7 wt. %. In other embodiments, the crude alcohol product comprises from 0.01 wt. % to 20 wt. % diethyl ether, e.g., from 0.1 wt. % to 10 wt. %, from 1 wt. % to 9 wt. % or from 3 wt. % to 7 wt. %. As water is formed in the reaction process, the crude alcohol product will generally comprise water, for example, in amounts ranging from 5 wt. % to 35 wt. %, e.g., from 10 wt. % to 30 wt. % or from 10 wt. % to 26 wt. %. Ethyl acetate and higher esters, e.g., propyl acetate or ethyl propionate, may also be produced during the hydrogenation of acetic acid and higher acids or through side reactions. In these embodiments, the crude alcohol product may comprise esters in an amount ranging from 0 to 20 wt. %, e.g., from 0 to 15 wt. %, from 1 to 12 wt. % or from 3 to 10 wt. %. Acetaldehyde may also be produced through side reactions. Higher esters, such as propyl acetate and ethyl propionate, may be present in an amount from 0.001 to 5 wt. %, e.g., from 0.01 to 3 wt. % or from 0.1 to 1 wt. %. In these embodiments, the crude alcohol product comprises acetaldehyde in amounts ranging from 0 to 10 wt. %, e.g., from 0 to 3 wt. %, from 0.1 to 3 wt. % or from 0.2 to 2 wt. %. In some embodiments, where propionic acid is included as a reactant, the n-propanol formed via hydrogenation may be present in the crude alcohol product in an amount ranging from 0.001 wt. % to 40 wt. %, e.g., from 0.01 wt. % 20 wt. %, from 0.04 wt. % to 20 wt. %, from 0.5 to 10 wt. %, from 1 to 8 wt. % or from 2 to 5 wt. %, or in other embodiments, in an amount ranging from 0.001 wt. % to 20 wt. %, e.g., from 0.001 wt. % to 15 wt. %, from 0.01 wt. % to 14 wt. %, from 0.13 wt. % to 13.2 wt. %, from 1.3 wt. % to 11.9 wt. %, or from 4 wt. % to 9.3 wt. %.
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Synthesis routes and methods V

Procedure details

Experiments were conducted to evaluate catalyst compositions containing vanadium, which is known to be effective for oxidative dehydrogenation of IBA to MAA in the synthesis of methyl methacrylate from propionic acid and dimethyl ether. A sample of the catalyst chunks from Example 32 was crushed and sieved, and 1.46 grams (5.0 cm3) loaded into a reactor tube. The reactor effluent was analyzed online by gas chromatography. Results are given in Table 8. In Example 33, the temperature was set at 300° C. and GHSV was 920 hr−1. The 1% V2O5/SiO2 catalyst gave 30% conversion of PA and 23% conversion of DME. The catalyst gave a high selectivity to acetaldehyde, ethyl propionate, diethylketone and acetic acid byproducts at 300° C. In Example 34, the catalyst temperature was increased to 330° C. The 1% V2O5/SiO2 catalyst gave 20% PA conversion and maintained a substantial byproduct selectivity. The oxidative dehydrogenation activity of this catalyst is seen in its selectivity to acrylic acid of 1.3% at 330° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl propionate
Reactant of Route 2
Ethyl propionate
Reactant of Route 3
Ethyl propionate
Reactant of Route 4
Ethyl propionate
Reactant of Route 5
Ethyl propionate
Reactant of Route 6
Ethyl propionate

Citations

For This Compound
8,540
Citations
VF Andersen, KB Ørnsø, S Jørgensen… - The Journal of …, 2012 - ACS Publications
… Ethyl propionate is a model for fatty acid ethyl esters used as … by chlorine atoms from ethyl propionate occurs 20.4 ± 3.1%, … for the reaction between ethyl propionate and the OH radical …
Number of citations: 29 pubs.acs.org
T Badawy, J Williamson, H Xu - Fuel, 2016 - Elsevier
… of three ethyl ester fuels: ethyl acetate, ethyl propionate, and ethyl butyrate, in comparison with … that the un-stretched flame speed trends of ethyl propionate (EP) and ethyl butyrate (EB) …
Number of citations: 65 www.sciencedirect.com
F Contino, F Foucher, C Mounaim-Rousselle… - Energy & …, 2011 - ACS Publications
… Study of molecular interaction of Ethyl propionate with fossil fuels from 298.15 to 323.15 K temperatures. International Journal of Ambient Energy 2022, 43 (1) , 3208-3222. https://doi.org/…
Number of citations: 53 pubs.acs.org
AT Blades, PW Gilderson - Canadian Journal of Chemistry, 1960 - cdnsciencepub.com
… The present study of the decoinpositioil of ethyl propionate … ethyl propionate was fractionally distilled and degassed before use. RESULTS In the separate pyrolysis of ethyl propionate, …
Number of citations: 30 cdnsciencepub.com
G Gries, R Gries, AL Perez, LM Gonzales… - Journal of chemical …, 1994 - Springer
… We report the identification and field testing of oil palm constituent ethyl propionate, which enhances attraction of the R. phoenicis aggregation pheromone "phoenicol" (3-methyl-octan-4…
Number of citations: 94 link.springer.com
HF Costa, RL Gardas, I Johnson… - Journal of Chemical & …, 2009 - ACS Publications
… data for ethyl propionate, ethyl butyrate, and ethyl pentanoate are reported in Tables 2 to 4. In Figure 2, we represent the isotherms of the density, ρ, for ethyl propionate. The expected …
Number of citations: 33 pubs.acs.org
P Du, X Wang, Z Tian, J Chen, X Ding - Chemical Engineering and …, 2022 - Elsevier
… At present, there is still no report on the continuous production of ethyl propionate. This article proposes a process for the continuous production of ethyl propionate using reactive …
Number of citations: 10 www.sciencedirect.com
R Cheramangalath Balan… - The Journal of Physical …, 2018 - ACS Publications
… for the reaction of ethyl propionate with Cl atom were … ethyl propionate on reaction with Cl atom. The thermochemistry, branching ratios, and cumulative lifetime of ethyl propionate …
Number of citations: 16 pubs.acs.org
T Lan, C Yao, X Liu, C Wang, Y Liu, M He - Journal of Molecular Liquids, 2021 - Elsevier
… Ethyl propionate, which has many advantages such as … Some scholars try to use ethyl propionate to improve the … properties of the mixtures of ethyl propionate, alcohols and alkanes …
Number of citations: 7 www.sciencedirect.com
F Contino, F Foucher, C Mounaïm-Rousselle… - Energy & …, 2011 - ACS Publications
A mixture of ethyl acetate (EtAc), ethyl propionate (EtPr), and ethyl butyrate (EtBu) can be obtained from low-value biomass wastes in a simple biochemical process that includes …
Number of citations: 50 pubs.acs.org

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